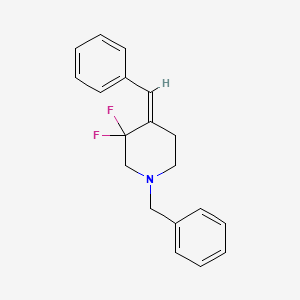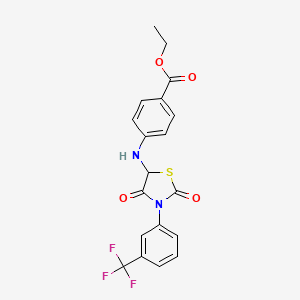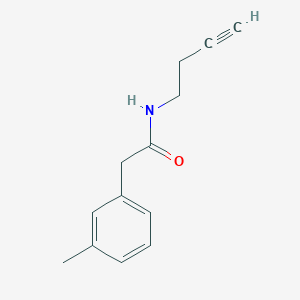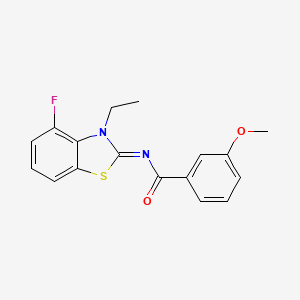
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gram-Scale Synthesis and Chemoselective Properties
A study by Setterholm et al. (2015) demonstrated the gram-scale, chemoselective synthesis of a compound closely related to the one , highlighting its potent activation of the TrkB receptor in mammalian neurons. This synthesis process is significant due to the compound's potential therapeutic uses, particularly in the absence of commercial availability, thereby underscoring its relevance in drug development and neurological research (Setterholm et al., 2015).
Binuclear Diorganotin Compounds
Research by Jiménez‐Pérez et al. (2006) involved the preparation of optically active binuclear diorganotin compounds from an optically active oxalamide derivative. The study not only characterized these compounds through various analytical techniques but also highlighted their unique structural framework, contributing to the understanding of organometallic chemistry and its potential applications in catalysis and material science (Jiménez‐Pérez et al., 2006).
Antiviral Activity and Derivative Synthesis
A study by Ivashchenko et al. (2014) synthesized new derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, including those with antiviral activity against influenza and hepatitis C viruses. This research contributes to the development of new antiviral agents, showcasing the versatility of indole derivatives in medicinal chemistry (Ivashchenko et al., 2014).
Antimicrobial Potential of Indole Derivatives
Kalshetty et al. (2012) explored the synthesis of new 1-phenyl, 3-ethoxycarbonyl, 5-hydroxy indole derivatives as potential antimicrobial agents. The study's findings on the antimicrobial potential of these compounds underscore their relevance in the search for new treatments for bacterial infections (Kalshetty et al., 2012).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research by Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor, demonstrating significant findings on allosteric modulation. This research offers insights into the design of new therapeutic agents targeting the cannabinoid system for various medical conditions (Price et al., 2005).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-10,12-14,21,29H,2-3,7,11,15H2,1H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMDXDHSRDSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)


![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)

![9-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512730.png)

![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)
